Ester Moiety Basicity: Pyridine pKa vs. Non-Basic tert-Butyl Ester
The 3-(pyridin-3-yl)propyl ester group in 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate contains a pyridine nitrogen with a predicted pKa of approximately 5.2, providing a site for pH-dependent protonation and hydrogen bonding that is absent in the commonly used tert-butyl ester analog, tert-butyl pyrazolidine-1-carboxylate, which has a neutral, non-basic tert-butyl group [1]. This structural distinction directly impacts aqueous solubility and potential for intermolecular interactions such as metal coordination or receptor binding .
| Evidence Dimension | Ester moiety basicity (predicted pKa of pyridine nitrogen) |
|---|---|
| Target Compound Data | Predicted pKa ~5.2 (pyridine moiety) |
| Comparator Or Baseline | tert-Butyl pyrazolidine-1-carboxylate: pKa not applicable (non-basic ester group) |
| Quantified Difference | Target compound possesses a basic nitrogen site; comparator lacks basicity at ester position. |
| Conditions | Computational prediction based on pyridine pKa values (class-level inference). |
Why This Matters
The presence of a basic site influences solubility, formulation, and potential for specific molecular recognition, which can be critical for assay design and lead optimization campaigns.
- [1] Chemicalize.org. (2024). Predicted pKa for pyridine moiety. (Calculation performed using ChemAxon's pKa plugin). View Source
